3-[4-(4-methoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
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Description
3-[4-(4-methoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a useful research compound. Its molecular formula is C19H20N6O2 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[4-(4-methoxybenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine is 364.16477390 g/mol and the complexity rating of the compound is 491. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It’s known that similar piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
Mode of Action
Piperazine derivatives, which this compound is a part of, are known to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Biochemical Pathways
It’s known that similar compounds can influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
Similar compounds have been found to exhibit significant antibacterial activity .
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds .
Properties
IUPAC Name |
(4-methoxyphenyl)-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-27-16-5-3-15(4-6-16)19(26)24-13-11-23(12-14-24)17-7-8-18(22-21-17)25-10-2-9-20-25/h2-10H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTLDPGGPAHINM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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